molecular formula C13H17NO B13188126 6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane

6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane

Cat. No.: B13188126
M. Wt: 203.28 g/mol
InChI Key: XQYZITZLEACFSW-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-3-azabicyclo[320]heptane is a bicyclic compound characterized by a unique structure that includes a methoxyphenyl group and an azabicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, although detailed studies on its exact mechanism are limited. The compound’s structure allows it to bind to certain receptors or enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features.

    4-Thia-1-azabicyclo[3.2.0]heptane: Shares the azabicycloheptane core but includes a sulfur atom.

Uniqueness

6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other azabicyclic compounds and makes it a valuable target for research and development.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C13H17NO/c1-15-11-4-2-9(3-5-11)12-6-10-7-14-8-13(10)12/h2-5,10,12-14H,6-8H2,1H3

InChI Key

XQYZITZLEACFSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3C2CNC3

Origin of Product

United States

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